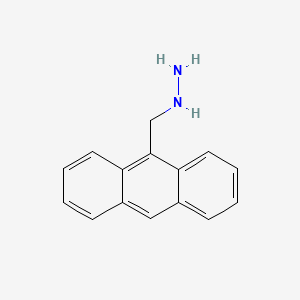

Anthracen-9-ylmethyl-hydrazine

Übersicht

Beschreibung

Anthracen-9-ylmethyl-hydrazine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-9-ylmethyl-hydrazine typically involves the reaction of anthracene derivatives with hydrazine. One common method is the reaction of 9-anthraldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C14H10CHO+N2H4→C14H10CH2NHNH2

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming corresponding azides or nitroso compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of anthracen-9-ylmethyl-hydrazine derivatives in anticancer research. A notable investigation focused on the synthesis of a rhodium(III) complex with 9-PMAH, which demonstrated significant DNA intercalation properties. Although this complex did not exhibit significant antitumor activity against various human tumor cell lines, it showed a high binding affinity to DNA, comparable to classical intercalators like Ethidium Bromide (EtBr) . This suggests that while the direct anticancer effects may be limited, derivatives of 9-PMAH could serve as valuable scaffolds for the development of new metal-based antitumor agents.

1.2 Antimicrobial Properties

Hydrazone derivatives, including those based on this compound, have been reported to exhibit antimicrobial activities. The structural characteristics of hydrazones allow them to interact with microbial enzymes or cell membranes, potentially leading to inhibition of growth or cell death .

Analytical Chemistry Applications

2.1 Spectroscopic Applications

Hydrazone derivatives are widely used as analytical reagents for the detection and quantification of metal ions in various samples. This compound can form stable complexes with metal ions, which can be detected using spectroscopic methods such as UV-Vis spectroscopy. This capability is particularly useful in environmental monitoring and pharmaceutical analysis .

2.2 Sensor Development

The ability of this compound to form chelates with metal ions also opens avenues for developing sensors for detecting heavy metals in environmental samples. The formation of colored complexes can be monitored spectrophotometrically, providing a simple and effective method for metal ion detection .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of anthracene derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can enhance the photophysical properties necessary for efficient light emission .

3.2 Polymer Chemistry

This compound can serve as a building block for synthesizing various polymers with tailored properties. Its reactivity allows it to participate in polymerization reactions, leading to materials that may exhibit improved mechanical and thermal stability .

Case Studies

Wirkmechanismus

The mechanism by which Anthracen-9-ylmethyl-hydrazine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit specific enzymes, leading to altered cellular functions and potential cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Anthracene: The parent compound, known for its photophysical properties.

9-Anthraldehyde: A precursor in the synthesis of Anthracen-9-ylmethyl-hydrazine.

Anthracene-9-carboxylic acid: Another derivative with distinct chemical properties.

Uniqueness: this compound stands out due to its hydrazine moiety, which imparts unique reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility compared to other anthracene derivatives.

Biologische Aktivität

Anthracen-9-ylmethyl-hydrazine is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in medicine.

This compound interacts with various enzymes and proteins, significantly influencing biochemical pathways. Notably, it has been shown to bind to catalase, an enzyme responsible for decomposing hydrogen peroxide. This binding can inhibit catalase activity, leading to increased oxidative stress within cells.

Table 1: Interaction with Catalase

| Property | Details |

|---|---|

| Enzyme | Catalase |

| Interaction Type | Binding to active site |

| Effect | Inhibition of enzyme activity |

2. Cellular Effects

The compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and alterations in cell viability. This oxidative stress is a critical factor in various cellular processes, including apoptosis and necrosis.

Case Study: Cytotoxicity in Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, research indicated that the compound caused significant cell death in A375 melanoma cells through the formation of vesicular structures .

The molecular mechanism underlying the biological activity of this compound involves its ability to intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by π-π stacking interactions between the aromatic anthracene moiety and DNA bases .

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disruption of replication and transcription |

| Enzyme Inhibition | Inhibition of catalase leading to oxidative stress |

4. Anticancer Potential

This compound has been explored for its anticancer properties. Studies have indicated that it may target specific cellular pathways involved in cancer progression. For example, it has been evaluated against various human tumor cell lines, showing promising antiproliferative activity .

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| A375 (Melanoma) | 4 - 17 |

| MDA-MB 231 (Breast) | 6.7 |

| HepG2 (Liver) | Not specified |

5. Research Applications

Beyond its potential as an anticancer agent, this compound serves as a versatile building block in organic synthesis and materials science. Its applications include:

- Development of organic light-emitting diodes (OLEDs)

- Use as a fluorescent probe due to its aromatic structure

- Synthesis of more complex organic molecules for pharmaceutical development .

6. Conclusion

This compound exhibits significant biological activity through its interactions with biomolecules, leading to oxidative stress and potential therapeutic effects against cancer. Ongoing research continues to explore its mechanisms of action and applications across various scientific fields.

Eigenschaften

IUPAC Name |

anthracen-9-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,17H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTNJHDSHFFWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697499 | |

| Record name | [(Anthracen-9-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-17-1 | |

| Record name | [(Anthracen-9-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.